molecular formula C16H13BrN2O B14950214 (3Z)-5-bromo-3-[(2-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[(2-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B14950214
M. Wt: 329.19 g/mol
InChI Key: GJJPGUYTKQKUIT-UHFFFAOYSA-N
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Description

(3Z)-5-bromo-3-[(2-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and an imino group linked to a 2-ethylphenyl group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-[(2-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5-bromo-2-hydroxyindole with 2-ethylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-[(2-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(3Z)-5-bromo-3-[(2-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-[(2-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-5-bromo-3-[(2-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one is unique due to the presence of the bromine atom at the 5th position and the specific imino group linked to a 2-ethylphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H13BrN2O

Molecular Weight

329.19 g/mol

IUPAC Name

5-bromo-3-(2-ethylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C16H13BrN2O/c1-2-10-5-3-4-6-13(10)18-15-12-9-11(17)7-8-14(12)19-16(15)20/h3-9H,2H2,1H3,(H,18,19,20)

InChI Key

GJJPGUYTKQKUIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O

Origin of Product

United States

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